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molecular formula C22H24O2 B8529466 3-(7-Benzyloxynaphthalen-2-yl)pentan-3-ol

3-(7-Benzyloxynaphthalen-2-yl)pentan-3-ol

Cat. No. B8529466
M. Wt: 320.4 g/mol
InChI Key: HJNTZKNCPFJTQK-UHFFFAOYSA-N
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Patent
US07943795B2

Procedure details

Treat a mixture of 3-(7-benzyloxynaphthalen-2-yl)pentan-3-ol (1.45 g, 4.53 mmol) and 5% Pd/Al2CO3 (0.044 g) in EtOH (725 mL) with hydrogen at 60 psi for 8 h at RT. Remove the catalyst by filtration and concentrate the filtrate to give the title compound as a yellow oil (0.98 g, 94%). MS (ES) m/e 229 (M−1).
Quantity
1.45 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd Al2CO3
Quantity
0.044 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
725 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][C:15]([C:19]([OH:24])([CH2:22][CH3:23])[CH2:20][CH3:21])=[CH:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>CCO>[CH2:20]([C:19]([C:15]1[CH:16]=[C:17]2[C:12]([CH:11]=[CH:10][C:9]([OH:8])=[CH:18]2)=[CH:13][CH:14]=1)([OH:24])[CH2:22][CH3:23])[CH3:21]

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=CC(=CC2=C1)C(CC)(CC)O
Name
Pd Al2CO3
Quantity
0.044 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
725 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
CUSTOM
Type
CUSTOM
Details
Remove the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)(O)C1=CC=C2C=CC(=CC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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